

An In-depth Technical Guide to Lofexidine-d4: Chemical Structure and Properties

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Compound of Interest

Compound Name: **Lofexidine-d4**

Cat. No.: **B15560236**

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Introduction

Lofexidine-d4 is the deuterated analog of Lofexidine, a centrally acting alpha-2 adrenergic agonist. Lofexidine is primarily used for the alleviation of symptoms associated with opioid withdrawal. The incorporation of deuterium (d4) in the imidazoline ring of the molecule makes **Lofexidine-d4** a valuable tool in pharmacokinetic studies, serving as a stable isotope-labeled internal standard for quantitative bioanalysis. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to **Lofexidine-d4**.

Chemical Structure and Identification

Lofexidine-d4 is structurally similar to Lofexidine, with four hydrogen atoms on the imidazoline ring replaced by deuterium atoms. This substitution provides a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.

Table 1: Chemical Identifiers for **Lofexidine-d4** and Lofexidine

Identifier	Lofexidine-d4	Lofexidine
IUPAC Name	2-[1-(2,6-dichlorophenoxy)ethyl]-4,4,5,5-tetradeutero-4,5-dihydro-1H-imidazole	2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole
Synonyms	2-[1-(2,6-Dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole-d4; MDL-14042A-d4; Ba-168-d4; Britlofex-d4; Lofetensin-d4; Loxacor-d4 ^[1]	2-(alpha-(2,6-dichlorophenoxy)ethyl) delta-2-imidazoline
CAS Number (Free Base)	78302-26-8 ^[2] ^[3]	31036-80-3 ^[4]
CAS Number (HCl Salt)	1206845-57-9 ^[3]	21498-08-8
Molecular Formula	C ₁₁ H ₈ D ₄ Cl ₂ N ₂ O	C ₁₁ H ₁₂ Cl ₂ N ₂ O
Molecular Weight (Free Base)	263.15 g/mol	259.13 g/mol
Molecular Weight (HCl Salt)	299.62 g/mol	295.59 g/mol
SMILES	[2H]C1([2H])N=C(N1([2H])[2H])C(C)OC2=C(Cl)C=CC=C2Cl	CC(C1=NCCN1)OC2=C(C=C2Cl)Cl
InChI	InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/i5D2,6D2	InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Lofexidine-d4** are not extensively available in the public domain. However, the properties of the non-deuterated form, Lofexidine, provide a close approximation.

Table 2: Physicochemical Properties of Lofexidine

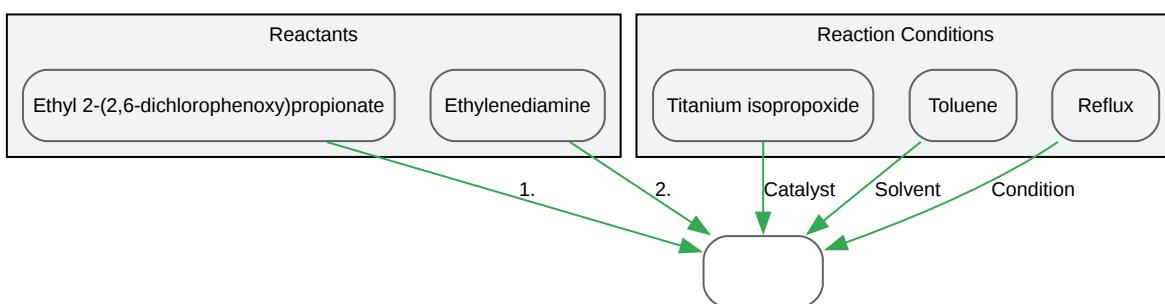
Property	Value
Melting Point	126-128 °C (Free Base)
	221-223 °C or 230-232 °C (HCl Salt)
Solubility (HCl Salt)	Very soluble in water and ethanol. Slightly soluble in 2-propanol. Practically insoluble in ether.
Purity (Lofexidine-d4)	>95% (HPLC)

Experimental Protocols

Synthesis of Lofexidine

A general method for the synthesis of Lofexidine is described in patent literature, which can be adapted for the synthesis of **Lofexidine-d4** by using deuterated starting materials. A process for the synthesis of lofexidine and its hydrochloride salt involves the reaction of ethyl 2-(2,6-dichlorophenoxy)propionate with ethylenediamine in the presence of a tetravalent titanium alkoxide, such as titanium isopropoxide, in an apolar solvent like toluene.

Diagram 1: Synthesis of Lofexidine



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Caption: A simplified workflow for the synthesis of Lofexidine.

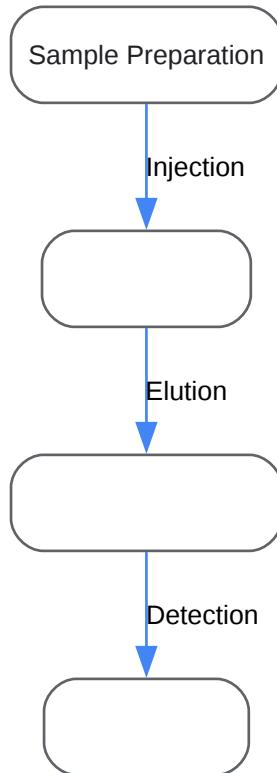
Analytical Methodology: LC-MS/MS for Lofexidine Determination

A rapid and reliable isocratic Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be employed for the separation and identification of Lofexidine and its degradation products. This method is also applicable for the quantification of Lofexidine in biological matrices, using **Lofexidine-d4** as an internal standard.

Experimental Conditions:

- Column: A C18 column (e.g., 150 x 4.6 mm, 3.5 μ m) is suitable for separation.
- Mobile Phase: A mixture of water and acetonitrile (e.g., 75:25 v/v) can be used.
- Detection: Mass spectrometry provides the necessary sensitivity and selectivity for detection.

Diagram 2: LC-MS/MS Analytical Workflow



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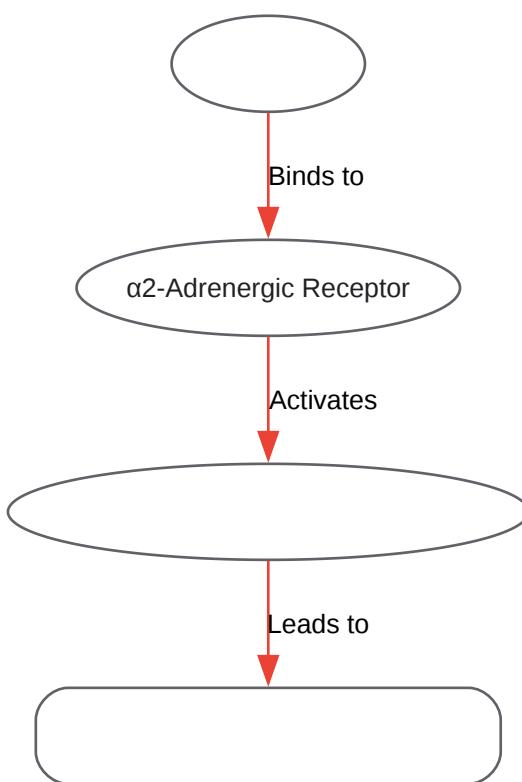
Caption: A general workflow for the analysis of Lofexidine using LC-MS/MS.

Pharmacological Properties

Mechanism of Action

Lofexidine is a selective agonist for α_2 -adrenergic receptors. By stimulating these receptors in the brainstem, it reduces the release of norepinephrine, a neurotransmitter that is elevated during opioid withdrawal and is responsible for many of the associated symptoms. This action helps to mitigate the severity of withdrawal symptoms.

Diagram 3: Mechanism of Action of Lofexidine



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Caption: The signaling pathway of Lofexidine's therapeutic effect.

Pharmacokinetics of Lofexidine

Pharmacokinetic data for **Lofexidine-d4** is not readily available. However, the pharmacokinetics of Lofexidine have been studied in healthy volunteers and opiate-dependent

patients.

Table 3: Pharmacokinetic Parameters of Lofexidine

Parameter	Value	Reference
Bioavailability	~72% (oral)	
Time to Peak Plasma Concentration (T _{max})	3-5 hours	
Protein Binding	Data not available	
Metabolism	Primarily hepatic	
Elimination Half-life	Approximately 11 hours	
Excretion	Mainly renal	

The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals is an area of active research. Deuteration can sometimes lead to a slower rate of metabolism, which may alter the pharmacokinetic profile of a drug. However, without specific studies on **Lofexidine-d4**, any such effects remain speculative.

Conclusion

Lofexidine-d4 is a critical tool for researchers and scientists in the field of drug development and clinical analysis, particularly for studies involving its non-deuterated counterpart, Lofexidine. While detailed experimental data for **Lofexidine-d4** is sparse in publicly accessible literature, its fundamental chemical properties can be inferred from the extensive information available for Lofexidine. The methodologies for synthesis and analysis described herein provide a foundational understanding for professionals working with this stable isotope-labeled compound. Further research is warranted to fully characterize the physicochemical and pharmacokinetic properties of **Lofexidine-d4**.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Lofexidine-D4 Hydrochloride | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. Lofexidine-d4 Hydrochloride | LGC Standards [lgcstandards.com]
- 4. Lofexidine [drugfuture.com]
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